N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-nitrobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-nitrobenzamide typically involves the reaction of 3,4-dihydro-1H-isochromene with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine derivative.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide moiety can also interact with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)aniline
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)butan-1-amine
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine
Uniqueness
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-nitrobenzamide is unique due to the presence of both the 3,4-dihydro-1H-isochromen-1-ylmethyl moiety and the nitrobenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H16N2O4/c20-17(13-5-7-14(8-6-13)19(21)22)18-11-16-15-4-2-1-3-12(15)9-10-23-16/h1-8,16H,9-11H2,(H,18,20) |
InChI Key |
YZQIOABOYQEETF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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